5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a phenyl group and a 4-fluorophenethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole typically involves the reaction of 4-fluorophenethylthiol with 1-phenyl-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetonitrile or water; temperatures ranging from room temperature to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.
Substitution: Amines, thiols; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced tetrazole derivatives.
Substitution: Amino or thiol-substituted tetrazole derivatives.
Scientific Research Applications
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenethyl alcohol: A related compound with a similar fluorophenethyl group but different functional groups.
(4-Fluorophenyl)thiourea: Contains a fluorophenyl group and a thiourea moiety, showing different chemical properties and reactivity.
4-Fluorophenethyl bromide: Another related compound with a bromide functional group instead of a tetrazole ring.
Uniqueness
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole is unique due to its combination of a tetrazole ring and a fluorophenethylthio group This structural arrangement imparts specific chemical and biological properties that are distinct from other related compounds
Properties
Molecular Formula |
C15H13FN4S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)ethylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C15H13FN4S/c16-13-8-6-12(7-9-13)10-11-21-15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
BROUIHBXCUMLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.